molecular formula C26H29NO2 B1683011 4-Hidroxitamoxifeno CAS No. 68047-06-3

4-Hidroxitamoxifeno

Número de catálogo: B1683011
Número CAS: 68047-06-3
Peso molecular: 387.5 g/mol
Clave InChI: TXUZVZSFRXZGTL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Hydroxytamoxifen (4-HT) is the active metabolite of tamoxifen . It binds estrogen receptors (ER) and estrogen-related receptors (ERR) with estrogenic and anti-estrogenic effects . It is a cell permeable, selective estrogen receptor modulator (SERM) . It is an antiestrogenic agent and one of the active metabolites of tamoxifen, formed upon its hydroxylation cytochrome P4502D6 (CYP2D6) .


Synthesis Analysis

A series of 4-Hydroxytamoxifen analogues were synthesized using McMurry reactions of 4,4′-dihydroxybenzophenone with appropriate carbonyl compounds . Their cytotoxic activity was evaluated in vitro on four human malignant cell lines (MCF-7, MDA-MB 231, A2058, HT-29) .


Molecular Structure Analysis

Molecular docking is one of the most frequently used techniques in structure-based drug design . It can predict the binding-conformation and interactions of small molecules to the appropriate binding site within the target protein . Structural analysis showed that tamoxifen and its metabolites bound HSA via both hydrophobic and hydrophilic interactions .


Chemical Reactions Analysis

4-Hydroxytamoxifen (OHT) is an anti-cancer drug that induces apoptosis in breast cancer cells . Lipidomic and metabolomic analyses revealed increases in ceramide, diacylglycerol and triacylglycerol, and decreases in citrate, respectively .


Physical and Chemical Properties Analysis

The molecular formula of 4-Hydroxytamoxifen is C24H22O4 . It has a molecular weight of 374.4 g/mol . The computed properties include XLogP3-AA of 6.3, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 7 .

Aplicaciones Científicas De Investigación

Tratamiento y Prevención del Cáncer de Mama

4-Hidroxitamoxifeno: es un modulador selectivo del receptor de estrógeno (SERM) ampliamente utilizado en el tratamiento y la prevención del cáncer de mama. Se une a los receptores de estrógeno en las células mamarias, bloqueando la unión del estrógeno y previniendo el crecimiento de tumores que requieren estrógeno para crecer .

Investigación sobre Miocardiocitos

Los estudios han utilizado This compound para investigar sus efectos sobre la contractilidad de los miocardiocitos y el manejo del calcio. Se ha encontrado que disminuye la amplitud de la contracción, ralentiza la relajación y disminuye la amplitud transitoria del calcio en miocardiocitos de rata aislados .

Farmacogenética

La investigación sobre la glucuronidación de This compound por las variantes humanas de UGT1A4 ha proporcionado información sobre las diferencias individuales en el metabolismo de los fármacos. Esto tiene implicaciones para la medicina personalizada, ya que las variaciones genéticas pueden afectar la eficacia y seguridad de la terapia con tamoxifeno .

Mastalgia Relacionada con el Ciclo Menstrual

This compound: se ha explorado para el tratamiento potencial de la mastalgia relacionada con el ciclo menstrual. Su capacidad para modular los receptores de estrógeno puede proporcionar alivio del dolor asociado con esta condición .

Enfermedad Fibroquística de Mama

El compuesto se está estudiando por su efectividad en el tratamiento de la enfermedad fibroquística de mama, una condición no cancerosa caracterizada por senos dolorosos y grumosos. Las propiedades antiestrogénicas de This compound pueden ayudar a reducir los síntomas .

Manejo de la Ginecomastia

En el manejo de la ginecomastia, que es el agrandamiento del tejido mamario masculino, This compound se ha considerado como una opción de tratamiento debido a su actividad de modulación del receptor de estrógeno .

Cicatrices Queloides

Hay investigación en curso sobre el uso de This compound para el tratamiento de cicatrices queloides. Al afectar la proliferación celular y la actividad de los fibroblastos, puede ayudar a reducir la formación de estas cicatrices elevadas .

Modelo Presquirúrgico para la Prevención del Cáncer de Mama

This compound: se ha utilizado en modelos presquirúrgicos para evaluar la modulación del objetivo, la farmacocinética y para identificar subgrupos de pacientes que probablemente se beneficiarían de las intervenciones preventivas contra el cáncer de mama .

Mecanismo De Acción

Target of Action

4-Hydroxytamoxifen primarily targets Estrogen Receptors (ER) and Estrogen-Related Receptors (ERR) . It also binds to voltage-gated sodium channels , inhibiting the sodium current . These targets play crucial roles in regulating cellular growth and proliferation, particularly in estrogen-dependent tissues .

Mode of Action

As a Selective Estrogen Receptor Modulator (SERM) , 4-Hydroxytamoxifen exhibits both estrogenic and anti-estrogenic effects depending on the tissue . It binds to estrogen receptors, inducing a conformational change in the receptor. This results in a blockage or change in the expression of estrogen-dependent genes . The inhibition of the sodium current is independent of estrogen receptor modulation .

Biochemical Pathways

4-Hydroxytamoxifen affects several biochemical pathways. It has been found to alter cardiac myocyte contractility and calcium handling . It also impacts the Receptor Tyrosine Kinases/Phosphoinositide-3-Kinase/Akt/5’-AMP-Activated Protein Kinase/Mammalian Target of Rapamycin (RTKs/PI3K/Akt/AMPK/mTOR) protein kinase signaling pathways .

Pharmacokinetics

4-Hydroxytamoxifen is formed rapidly after Tamoxifen administration, reaching a peak concentration at around 5 hours, and subsequently declines after 7 hours . It is metabolized by Cytochrome P450 in humans and rodents .

Result of Action

The binding of 4-Hydroxytamoxifen to estrogen receptors results in the inhibition of estrogen-dependent cell growth and proliferation . This makes it effective in the treatment and prevention of estrogen-dependent conditions, including breast cancer . It can also have adverse effects, such as altering cardiac myocyte contractility and calcium handling .

Action Environment

The action, efficacy, and stability of 4-Hydroxytamoxifen can be influenced by environmental factors. For instance, it is being developed as a topical gel for the treatment of hyperplasia of the breast . This formulation enables percutaneous delivery of drugs that cannot be delivered orally .

Safety and Hazards

4-Hydroxytamoxifen is harmful if swallowed, in contact with skin, or if inhaled . It is suspected of damaging fertility or the unborn child . It is advised to wear protective gloves/protective clothing/eye protection/face protection, and to avoid breathing dust/fume/gas/mist/vapours/spray .

Direcciones Futuras

Tamoxifen, a selective estrogen receptor modulator widely used to treat breast cancer, has shown promising results in the treatment of Duchenne muscular dystrophy (DMD) stem cell-derived cardiomyocytes . In addition, there is a push to increase the use of chemopreventive agents with proven efficacy, such as tamoxifen and raloxifene, in the prevention of breast cancer .

Análisis Bioquímico

Biochemical Properties

4-Hydroxytamoxifen plays a crucial role in biochemical reactions, particularly in its interaction with estrogen receptors and estrogen-related receptors . It exhibits both estrogenic and anti-estrogenic effects . The trans isomer of 4-Hydroxytamoxifen is a potent antiestrogen, while the cis isomer is a relatively weaker antiestrogen .

Cellular Effects

4-Hydroxytamoxifen has significant effects on various types of cells and cellular processes. It has a higher affinity than tamoxifen and its other metabolites for binding to estrogen receptors, therefore, it has a greater potency of inhibiting cell multiplication in normal human breast cells as well as in breast cancer cell lines in culture . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 4-Hydroxytamoxifen is primarily through its interaction with estrogen receptors. It binds to estrogen receptors, inducing a conformational change in the receptor, which results in a blockage or change in the expression of estrogen-dependent genes . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxytamoxifen can change over time. For instance, it has been observed that 4-Hydroxytamoxifen decreases contraction amplitude, slows relaxation, and decreases Ca2+ transient amplitude in isolated rat cardiac myocyte mechanical function and calcium handling .

Dosage Effects in Animal Models

The effects of 4-Hydroxytamoxifen can vary with different dosages in animal models. For example, effects were primarily observed at 5 and 10 μM 4-Hydroxytamoxifen, which is relevant for high dose 4-Hydroxytamoxifen treatment in cancer patients as well as 4-Hydroxytamoxifen-mediated gene excision in mice .

Metabolic Pathways

4-Hydroxytamoxifen is involved in several metabolic pathways. It is a metabolite of tamoxifen, which is metabolized by numerous cytochrome P450 (CYP) drug metabolizing enzymes including CYP2D6, CYP2C9, CYP2C19, CYP2B6, CYP3A4, and CYP3A5 .

Transport and Distribution

4-Hydroxytamoxifen is absorbed following topical application . It passes through the skin and is concentrated in receptor structures of breast tissue, thus avoiding the hepatic metabolism subsequent to oral administration .

Subcellular Localization

4-Hydroxytamoxifen, after being absorbed, is concentrated in receptor structures of breast tissue

Propiedades

IUPAC Name

4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUZVZSFRXZGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037094
Record name 4-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68392-35-8
Record name 4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68392-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxytamoxifen
Reactant of Route 2
4-Hydroxytamoxifen
Reactant of Route 3
Reactant of Route 3
4-Hydroxytamoxifen
Reactant of Route 4
Reactant of Route 4
4-Hydroxytamoxifen
Reactant of Route 5
4-Hydroxytamoxifen
Reactant of Route 6
4-Hydroxytamoxifen
Customer
Q & A

A: 4-hydroxytamoxifen acts as an antagonist of the estrogen receptor α (ERα), primarily by competitively binding to it and blocking the binding of estradiol, a natural estrogen. [] This interaction disrupts the normal function of ERα, which plays a crucial role in the growth and proliferation of estrogen-dependent breast cancer cells. [, ] By inhibiting ERα signaling, 4-hydroxytamoxifen exerts its antitumor effects by inhibiting cell growth and inducing apoptosis (programmed cell death) in these cells. [, , ] Interestingly, 4-hydroxytamoxifen can also display some estrogenic effects in certain tissues, such as the uterus, highlighting its complex pharmacological profile. [, , ]

A:

  • Spectroscopic data: While the provided papers don't delve into detailed spectroscopic analyses, they do mention techniques like HPLC separation and UV activation for detection and quantification of 4-hydroxytamoxifen. [] For a complete understanding of its spectroscopic properties, further investigations using techniques like NMR, IR, and mass spectrometry would be necessary.

ANone: The provided research papers focus primarily on the biological activity and metabolism of 4-hydroxytamoxifen rather than its material compatibility or stability under various conditions. To determine its compatibility with different materials and its stability across varying temperatures, pH levels, and storage conditions, further investigation is required.

ANone: 4-hydroxytamoxifen itself is not a catalyst and does not possess inherent catalytic properties. Its primary mode of action revolves around binding to the estrogen receptor, influencing downstream signaling pathways rather than catalyzing chemical reactions.

A: Researchers have employed molecular docking studies to predict the binding mode of 4-hydroxytamoxifen and its analogs to the estrogen receptor α (ERα). [] These simulations help visualize the interactions between the compound and the receptor's active site, providing insights into the structural features crucial for binding affinity and potentially guiding the design of novel therapeutics with improved efficacy. QSAR models, which correlate structural features with biological activity, can further aid in optimizing the design of 4-hydroxytamoxifen analogs with enhanced potency and selectivity.

ANone: Modifications to the structure of 4-hydroxytamoxifen can significantly impact its activity, potency, and selectivity. For instance:

  • Hydroxyl group at the 4-position: This is crucial for high-affinity binding to ERα and potent antiestrogenic activity. []
  • Side chain at the ethyl amino group: The dimethylaminoethyl side chain contributes significantly to its antiestrogenic activity. Modifications to this side chain can alter its pharmacological profile, potentially even leading to compounds with partial agonist activity. [, , ]
  • Conjugation to other molecules: Conjugating 4-hydroxytamoxifen to other molecules, such as fluorescent dyes or polymers, can influence its cellular uptake, subcellular localization, and even its mechanism of action. [, ]

A: While the research papers don't provide detailed information about specific formulation strategies for 4-hydroxytamoxifen, they highlight that its administration as a prodrug, such as tamoxifen, is common. [, ] This strategy takes advantage of the body's metabolic pathways to convert tamoxifen into its active metabolite, 4-hydroxytamoxifen, potentially improving its bioavailability and therapeutic efficacy.

ANone: The research papers provided focus on the scientific and pharmacological aspects of 4-hydroxytamoxifen. Information regarding specific SHE (Safety, Health, and Environment) regulations would be found in safety data sheets, regulatory guidelines, and other relevant documentation.

A:

  • Absorption: 4-hydroxytamoxifen is well-absorbed following oral administration. []
  • Distribution: It distributes widely throughout the body, accumulating in fatty tissues. []
  • Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes, mainly CYP2D6, leading to the formation of metabolites like endoxifen. [, , , ]
  • Excretion: Excreted primarily in the feces, with a small portion in urine. []
  • In vivo activity: 4-hydroxytamoxifen exhibits potent antiestrogenic activity in vivo, effectively inhibiting the growth of estrogen-dependent breast cancer cells in both preclinical and clinical settings. [, , , ]

A:

  • In vitro: 4-hydroxytamoxifen effectively inhibits the proliferation of ERα-positive breast cancer cell lines, such as MCF-7, in a dose-dependent manner. [, , , , , ] It also induces apoptosis in these cells. [, , ]
  • In vivo: In animal models, 4-hydroxytamoxifen significantly reduces tumor growth and increases survival. [, , ]
  • Clinical trials: Extensive clinical trials have demonstrated the efficacy of tamoxifen, which is metabolized to 4-hydroxytamoxifen, in the treatment and prevention of ER-positive breast cancer. [, , , , ]

ANone: Resistance to 4-hydroxytamoxifen can arise due to several mechanisms, including:

  • Loss or alterations in ERα: Mutations or decreased expression of ERα can reduce sensitivity to 4-hydroxytamoxifen. [, , ]
  • Activation of alternative signaling pathways: Upregulation of growth factor signaling pathways, like VEGF/VEGFR2 and p38 MAPK, can bypass the ERα pathway and promote cell survival despite 4-hydroxytamoxifen treatment. []
  • Metabolic alterations: Polymorphisms in genes encoding CYP2D6, the enzyme primarily responsible for converting tamoxifen to its active metabolites, can lead to lower levels of 4-hydroxytamoxifen and reduced efficacy. [, , ]

ANone: While generally well-tolerated, 4-hydroxytamoxifen, like many anticancer agents, can cause side effects, including:

  • Hot flashes: A common side effect attributed to its antiestrogenic effects in the brain. []
  • Endometrial changes: 4-hydroxytamoxifen can have estrogenic effects in the uterus, potentially increasing the risk of endometrial cancer with long-term use. [, , , ]
  • Thromboembolic events: May increase the risk of blood clots, particularly in women with pre-existing risk factors. []

ANone: Researchers are exploring targeted drug delivery approaches to improve the therapeutic index of 4-hydroxytamoxifen:

  • Nanoparticle-based delivery: Encapsulating 4-hydroxytamoxifen in nanoparticles could enhance its delivery to tumor sites, potentially improving efficacy and reducing off-target effects. [, ]

ANone:

  • ERα expression: ERα expression levels in tumor tissue are a crucial predictive biomarker for tamoxifen response. [, , ]
  • CYP2D6 genotype: Genetic testing for CYP2D6 polymorphisms can help identify individuals who may metabolize tamoxifen poorly, potentially impacting 4-hydroxytamoxifen levels and treatment efficacy. [, , ]
  • Serum 4-hydroxytamoxifen and endoxifen levels: Monitoring serum concentrations of these metabolites could be used to optimize dosing and improve treatment outcomes. [, ]

A:

  • HPLC (High-Performance Liquid Chromatography): Used to separate and quantify 4-hydroxytamoxifen and its metabolites in biological samples. [, , , , , ]
  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): A highly sensitive and specific technique for the quantification of 4-hydroxytamoxifen and its metabolites. [, ]
  • Immunoassays: ELISA-based methods can be used to measure 4-hydroxytamoxifen concentrations. []

ANone: The provided research focuses on the pharmacological aspects of 4-hydroxytamoxifen. Further research is needed to assess its potential ecotoxicological effects and develop strategies for mitigating any negative environmental impacts.

ANone: While not explicitly discussed in the provided papers, the dissolution and solubility of 4-hydroxytamoxifen can influence its bioavailability and therapeutic efficacy. Further research exploring its dissolution rate and solubility in different media is crucial for optimizing its formulation and delivery.

ANone: Analytical methods used to quantify 4-hydroxytamoxifen and its metabolites are rigorously validated to ensure accuracy, precision, and specificity. These validation procedures typically involve assessing linearity, sensitivity, selectivity, accuracy, precision, recovery, and stability.

ANone: Strict quality control and assurance measures are employed throughout the development, manufacturing, and distribution of 4-hydroxytamoxifen to ensure its consistency, safety, and efficacy. These measures involve adherence to Good Manufacturing Practices (GMP) and other relevant regulatory guidelines.

ANone: The provided papers primarily focus on the pharmacological aspects of 4-hydroxytamoxifen. Further research is necessary to thoroughly investigate its potential immunogenicity and its impact on the immune system.

ANone: The research papers do not provide conclusive evidence regarding 4-hydroxytamoxifen's direct impact on the induction or inhibition of drug-metabolizing enzymes. Investigating its potential interactions with enzymes beyond CYP2D6, such as CYP3A4, is crucial for understanding its metabolic fate and potential for drug-drug interactions.

ANone: Several alternative endocrine therapies are available for ER-positive breast cancer, including:

  • Aromatase inhibitors: These drugs, like anastrozole and letrozole, block the production of estrogen. []
  • Fulvestrant: A selective estrogen receptor degrader (SERD) that promotes the degradation of ERα. [, ]

ANone: The provided research primarily focuses on the pharmacological aspects of 4-hydroxytamoxifen. Comprehensive strategies for its recycling and waste management require further research and consideration of environmental regulations and best practices for pharmaceutical waste disposal.

ANone: A wide array of resources supports research on 4-hydroxytamoxifen:

  • Cell lines and animal models: Well-established cell lines like MCF-7 and its resistant counterparts, alongside animal models, facilitate studying its mechanisms of action and resistance. [, , , , ]
  • Analytical techniques: Sophisticated techniques like HPLC, LC-MS/MS, and immunoassays enable the accurate quantification and characterization of 4-hydroxytamoxifen and its metabolites. [, , , , , , ]

A: The development and use of tamoxifen, the prodrug of 4-hydroxytamoxifen, represent a significant milestone in breast cancer treatment. Clinical trials demonstrating its efficacy in the adjuvant setting revolutionized breast cancer management, leading to a dramatic reduction in recurrence and mortality rates. [, ] Ongoing research continues to refine our understanding of its mechanisms of action, resistance mechanisms, and the development of novel therapies with improved efficacy and safety profiles.

ANone: Research on 4-hydroxytamoxifen benefits from extensive cross-disciplinary collaborations:

  • Medicinal chemistry: Developing novel analogs with improved pharmacological properties and exploring targeted drug delivery strategies. [, , , , , ]
  • Pharmacology: Elucidating its mechanisms of action, resistance mechanisms, and interactions with cellular signaling pathways. [, , , , , , , , , , ]
  • Pharmacokinetics and drug metabolism: Understanding its absorption, distribution, metabolism, and excretion and the factors influencing its bioavailability and therapeutic efficacy. [, , , , , , ]
  • Oncology: Conducting preclinical and clinical studies to evaluate its efficacy, safety, and long-term outcomes in breast cancer treatment and prevention. [, , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.